molecular formula C11H9NO2 B11909107 3-Methylquinoline-6-carboxylic acid

3-Methylquinoline-6-carboxylic acid

Cat. No.: B11909107
M. Wt: 187.19 g/mol
InChI Key: ZYYUYXNNFUIYPW-UHFFFAOYSA-N
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Description

3-Methylquinoline-6-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with a methyl group at the third position and a carboxylic acid group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Methylquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For example, the reaction of 2-aminobenzaldehyde with acetone under acidic conditions can yield the desired quinoline derivative .

Another method involves the Skraup synthesis, where aniline derivatives are reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. This method is known for producing quinoline derivatives with high yields .

Industrial Production Methods:

Industrial production of this compound often involves optimizing the above-mentioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions:

3-Methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to anticancer effects. The carboxylic acid group can enhance binding affinity to target proteins through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Uniqueness:

3-Methylquinoline-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This combination of functional groups can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-4-9-5-8(11(13)14)2-3-10(9)12-6-7/h2-6H,1H3,(H,13,14)

InChI Key

ZYYUYXNNFUIYPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(=O)O)N=C1

Origin of Product

United States

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